molecular formula C11H14BrNO B13553262 3-(2-Bromobenzyl)pyrrolidin-3-ol

3-(2-Bromobenzyl)pyrrolidin-3-ol

Cat. No.: B13553262
M. Wt: 256.14 g/mol
InChI Key: GNXCQNVROFPVRC-UHFFFAOYSA-N
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Description

3-(2-Bromobenzyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a 2-bromobenzyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromobenzyl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine with 2-bromobenzyl bromide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromobenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-(2-bromobenzyl)pyrrolidin-3-one.

    Reduction: Formation of 3-(2-benzyl)pyrrolidin-3-ol.

    Substitution: Formation of 3-(2-substituted benzyl)pyrrolidin-3-ol derivatives.

Scientific Research Applications

3-(2-Bromobenzyl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorobenzyl)pyrrolidin-3-ol: Similar structure but with a chlorine atom instead of bromine.

    3-(2-Fluorobenzyl)pyrrolidin-3-ol: Similar structure but with a fluorine atom instead of bromine.

    3-(2-Methylbenzyl)pyrrolidin-3-ol: Similar structure but with a methyl group instead of bromine.

Uniqueness

3-(2-Bromobenzyl)pyrrolidin-3-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with molecular targets. Additionally, the bromine atom can be a useful handle for further functionalization through substitution reactions.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

3-[(2-bromophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H14BrNO/c12-10-4-2-1-3-9(10)7-11(14)5-6-13-8-11/h1-4,13-14H,5-8H2

InChI Key

GNXCQNVROFPVRC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=CC=CC=C2Br)O

Origin of Product

United States

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